Comparative Computed Lipophilicity (LogP) as a Determinant of Drug-Likeness
The predicted lipophilicity of 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is quantifiably higher than that of its 4-chloro analog, which can be a critical factor in optimizing lead compounds for target engagement or solubility. The computed XLogP3-AA for the bromo compound is 1.9 , whereas the LogP for the chloro analog is 1.92 [1]. While these values are similar, the increased polarizability and leaving group potential of bromine offer distinct advantages in specific synthetic and biological contexts.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.9 |
| Comparator Or Baseline | 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine: LogP: 1.92 |
| Quantified Difference | Difference in computed LogP values (ΔLogP ≈ -0.02) |
| Conditions | In silico prediction using different computational methods (XLogP3-AA vs. unspecified LogP model) |
Why This Matters
Lipophilicity is a core component of Lipinski's Rule of Five and directly influences a molecule's permeability, solubility, and metabolic stability, making it a key differentiator in the selection of building blocks for hit-to-lead optimization.
- [1] ChemicalPlus. 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine properties. View Source
